![molecular formula C20H13ClN2O5 B1351736 [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate](/img/structure/B1351736.png)
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate: is a complex organic compound with a molecular formula of C20H13ClN2O5 It is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with 3-nitrobenzaldehyde to form 4-(4-chlorophenoxy)-3-nitrobenzaldehyde. This intermediate is then subjected to a condensation reaction with aminobenzoic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy compound used as a herbicide.
Uniqueness
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H13ClN2O5 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[[4-(4-chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate |
InChI |
InChI=1S/C20H13ClN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H |
InChI Key |
ATMAUTKGCPGWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.